1,1,2,2-四甲基二硅烷

描述

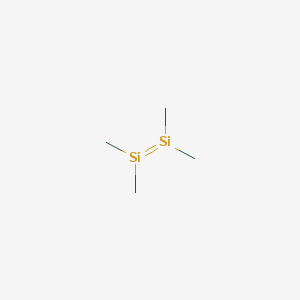

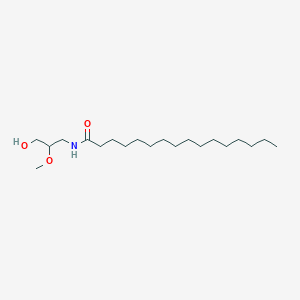

1,1,2,2-Tetramethyldisilane is a chemical compound with the linear formula (CH3)2SiHSiH(CH3)2 . It has a molecular weight of 118.32 .

Synthesis Analysis

1,2-Dihydroxy-tetramethyldisilane has been synthesized by hydrolysis of 1,2-dichloro-tetramethyldisilane .Molecular Structure Analysis

The molecular structure of 1,1,2,2-Tetramethyldisilane is represented by the formula C4H14Si2 . The IUPAC Standard InChI is InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 .Chemical Reactions Analysis

1,1,2,2-Tetramethyldisilane has been used in the preparation of dimethylsilanol cross-coupling partners . It has also been involved in reactions with sodium hydride and sodium borohydride .Physical And Chemical Properties Analysis

1,1,2,2-Tetramethyldisilane is a liquid with a refractive index of n20/D 1.428 (lit.) . It has a boiling point of 86-87 °C (lit.) and a density of 0.715 g/mL at 25 °C (lit.) . It has a flash point of -26 °C .科学研究应用

Electronics and Semiconductor Industry

1,1,2,2-Tetramethyldisilane is utilized in the electronics industry due to its role in the synthesis of high-purity silicon-based compounds. Silicon, doped with elements like boron, gallium, phosphorus, or arsenic, is crucial for manufacturing various electronic components such as transistors, solar cells, and rectifiers . The compound’s ability to form silicon-silicon bonds is particularly valuable in creating materials for thin-film deposition, a process essential for producing semiconductors .

Medicine and Biosensors

In the medical field, 1,1,2,2-Tetramethyldisilane’s derivatives are explored for developing biosensors. A notable application is in glucose biosensors, where it contributes to the creation of silica-polyaniline conducting nanobeads incorporated with Lutetium bis-phthalocyanine . These advanced materials have the potential to improve the sensitivity and durability of biosensors, which are critical for monitoring various health conditions.

Materials Science

The compound is instrumental in materials science, particularly in sol-gel processes and the preparation of organosilicon polymers. It serves as a precursor in the palladium-catalyzed bis(silylation) of diethynyl compounds to produce crack-free sol-gels . Additionally, it’s used in gas-phase flow-pyrolysis to prepare dimethylsilylene, a key intermediate for synthesizing more complex silicon-containing materials .

Chemical Synthesis

In chemical synthesis, 1,1,2,2-Tetramethyldisilane is a valuable reagent for introducing silicon groups into organic molecules. It’s used in the oxidative coupling polymerization of diethynylsilane derivatives, facilitating the creation of novel polymers with unique properties . The compound’s versatility makes it a staple in the synthesis of various organosilicon compounds.

Energy Storage

While direct applications of 1,1,2,2-Tetramethyldisilane in energy storage are not explicitly documented, its role in the production of silicon for solar cells links it to the broader context of renewable energy technologies . Silicon-based solar cells are integral to energy systems that harness solar power, which can be stored for later use, contributing to the development of sustainable energy solutions.

Environmental Science

The environmental applications of 1,1,2,2-Tetramethyldisilane are associated with its use in recycling processes for lithium-ion batteries. It’s part of the innovative approaches aimed at the direct regeneration of cathode materials, which is crucial for environmental sustainability and the circular economy in battery production .

安全和危害

1,1,2,2-Tetramethyldisilane is classified as a flammable liquid (Category 2), H225 . It is advised to avoid breathing its vapors and to ensure adequate ventilation when handling it . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

作用机制

Target of Action

1,1,2,2-Tetramethyldisilane is a chemical compound with the molecular formula (CH3)2SiHSiH(CH3)2 . It is primarily used in the field of chemistry as a reagent . .

Mode of Action

It is known to participate in chemical reactions as a reagent . For example, it can be used in the palladium-catalyzed bis(silylation) of 1,4-diethynylbenzene .

Biochemical Pathways

It has been studied in the context of gas-phase pyrolysis, a chemical reaction that involves the breakdown of compounds due to heat .

Pharmacokinetics

This is likely due to its primary use as a chemical reagent rather than a pharmaceutical compound .

Result of Action

As a chemical reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds .

Action Environment

The action of 1,1,2,2-Tetramethyldisilane can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as seen in its use in gas-phase pyrolysis reactions . Additionally, safety data indicates that it is a highly flammable liquid and vapor, suggesting that its stability and efficacy could be influenced by the presence of heat, sparks, open flames, or hot surfaces .

属性

IUPAC Name |

dimethylsilylidene(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12Si2/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUAUBOPWUPBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](=[Si](C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883591 | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,2,2-Tetramethyldisilane | |

CAS RN |

814-98-2 | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disilane, 1,1,2,2-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1,1,2,2-Tetramethyldisilane?

A1: 1,1,2,2-Tetramethyldisilane has the molecular formula C4H12Si2 and a molecular weight of 116.32 g/mol.

Q2: What spectroscopic data is available for characterizing 1,1,2,2-Tetramethyldisilane?

A2: Various spectroscopic techniques have been employed to characterize 1,1,2,2-Tetramethyldisilane, including:

- NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR provide information about the compound's structure and bonding. []

- IR Spectroscopy: IR spectra reveal characteristic absorption bands, particularly for Si-H and Si-C bonds. [, ]

- Mass Spectrometry: Electron impact mass spectrometry (EIMS) helps determine the fragmentation pattern of the molecule upon ionization. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, especially in conjugated systems. [, ]

Q3: How does 1,1,2,2-Tetramethyldisilane decompose at high temperatures?

A3: Flash pyrolysis studies using vacuum ultraviolet photoionization mass spectrometry have revealed that 1,1,2,2-Tetramethyldisilane undergoes thermal decomposition to produce dimethylsilane, dimethylsilyl radicals, dimethylsilylene, trimethylsilane, and tetramethyldisilene as primary products. []

Q4: What are the main reaction pathways observed for 1,1,2,2-Tetramethyldisilane in hot-wire chemical vapor deposition (CVD)?

A4: In hot-wire CVD, 1,1,2,2-Tetramethyldisilane participates in both free-radical and silylene-mediated reactions. Key products include:

- 1,1,2,2-Tetramethyldisilane (TMDS): Formed via dimethylsilylene insertion into the Si-H bond of 1,1,2,2-Tetramethyldisilane. [, ]

- Trimethylsilane (TriMS): Generated through free-radical recombination reactions. [, ]

- 1,3-Dimethyl-1,3-disilacyclobutane (DMDSCB): Produced by the dimerization of either dimethylsilylene or 1-methylsilene. []

Q5: Can 1,1,2,2-Tetramethyldisilane be used in catalytic reactions?

A5: Yes, 1,1,2,2-Tetramethyldisilane serves as a valuable reagent in several transition metal-catalyzed reactions:

- Palladium-Catalyzed Bis-Silylation: Palladium(II) acetate in the presence of tert-alkyl isocyanides catalyzes the bis-silylation of alkynes with 1,1,2,2-Tetramethyldisilane. [, ]

- Gold Nanoparticle-Catalyzed Cycloaddition: Gold nanoparticles supported on TiO2 enable the tandem Si-Si and Si-H activation of 1,1,2,2-Tetramethyldisilane, leading to the synthesis of substituted 1,4-disila-2,5-cyclohexadienes. [, ]

- Palladium-Catalyzed Ring-Opening Silylation: Copper catalysts facilitate the ring-opening silylation of benzofurans with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane, providing access to (E)-o-(β-silylvinyl)phenols. []

- Palladium-Catalyzed Ring-Opening Polymerization: 1,1,2,2-Tetramethyl-1,2-disilacyclopentane undergoes ring-opening polymerization in the presence of palladium catalysts and 1,1,2,2-Tetramethyldisilane. []

Q6: What role does 1,1,2,2-Tetramethyldisilane play in these catalytic reactions?

A6: 1,1,2,2-Tetramethyldisilane acts as a silylating agent, transferring its silyl groups (SiMe2) to the substrates in the presence of catalysts. This process allows for the formation of new carbon-silicon or silicon-silicon bonds.

Q7: Are there any specific material compatibility concerns with 1,1,2,2-Tetramethyldisilane?

A7: Given its reactivity towards oxygen and moisture, 1,1,2,2-Tetramethyldisilane should be stored and handled in containers and equipment compatible with organosilanes. Suitable materials include stainless steel, glass, and certain plastics (e.g., PTFE).

Q8: Have computational methods been employed to study 1,1,2,2-Tetramethyldisilane?

A9: Yes, Density Functional Theory (DFT) calculations have proven instrumental in understanding the energetics and reaction mechanisms involving 1,1,2,2-Tetramethyldisilane. [, , ]

Q9: What insights have DFT calculations provided about 1,1,2,2-Tetramethyldisilane?

A9: DFT calculations have been used to:

- Determine reaction pathways: Modeling reaction intermediates and transition states has helped elucidate the mechanisms of 1,1,2,2-Tetramethyldisilane transformations. [, ]

- Predict spectroscopic properties: Calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. []

- Explore electronic structure: DFT studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of 1,1,2,2-Tetramethyldisilane and its derivatives, influencing their reactivity and photophysical properties. []

Q10: How is 1,1,2,2-Tetramethyldisilane synthesized?

A10: 1,1,2,2-Tetramethyldisilane can be synthesized by various methods, including the reaction of dimethyldichlorosilane with a reducing agent like lithium aluminum hydride or sodium.

Q11: What are some specific applications of 1,1,2,2-Tetramethyldisilane in organic synthesis?

A11: 1,1,2,2-Tetramethyldisilane has found use in:

- Synthesis of Cyclic Diynes: It serves as a precursor for the preparation of cyclic diynes with tetramethyldisilyl bridges. []

- Preparation of Silafluorenes: 1,1,2,2-Tetramethyldisilane is used in the synthesis of 4,5-tetramethyldisilylene-bridged 9-silafluorenes. []

- Formation of Silacobaltocenophanes and Silanickelocenophanes: It is a key reagent in the synthesis of strained ansa-complexes like []tetramethyldisilacobaltocenophane and []silanickelocenophane. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)

![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)

![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)